molecular formula C20H19ClN2O2S B11346315 2-(2-chlorophenoxy)-N-{[2-(4-methylphenyl)-1,3-thiazol-4-yl]methyl}propanamide

2-(2-chlorophenoxy)-N-{[2-(4-methylphenyl)-1,3-thiazol-4-yl]methyl}propanamide

Cat. No.: B11346315
M. Wt: 386.9 g/mol
InChI Key: ADIQKPRYPQXDRX-UHFFFAOYSA-N
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Description

2-(2-chlorophenoxy)-N-{[2-(4-methylphenyl)-1,3-thiazol-4-yl]methyl}propanamide is a synthetic organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a chlorophenoxy group, a thiazole ring, and a propanamide moiety. Its complex structure allows it to participate in a variety of chemical reactions and makes it a valuable subject of study in chemistry, biology, and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-chlorophenoxy)-N-{[2-(4-methylphenyl)-1,3-thiazol-4-yl]methyl}propanamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:

    Formation of 2-(2-chlorophenoxy)propanoic acid: This can be achieved by reacting 2-chlorophenol with chloroacetic acid under basic conditions.

    Conversion to 2-(2-chlorophenoxy)propanoyl chloride: The acid is then converted to its corresponding acyl chloride using reagents like thionyl chloride or oxalyl chloride.

    Formation of the thiazole derivative: The thiazole ring is synthesized separately, often starting from 4-methylbenzaldehyde and thiourea, followed by cyclization.

    Coupling reaction: The final step involves the coupling of the thiazole derivative with the acyl chloride in the presence of a base to form the desired propanamide compound.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This may involve the use of continuous flow reactors, automated synthesis, and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

2-(2-chlorophenoxy)-N-{[2-(4-methylphenyl)-1,3-thiazol-4-yl]methyl}propanamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of amines or alcohols.

    Substitution: The chlorophenoxy group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), or potassium permanganate.

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Nucleophiles such as amines, thiols, or alkoxides.

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Amines, alcohols.

    Substitution: Various substituted phenoxy derivatives.

Scientific Research Applications

2-(2-chlorophenoxy)-N-{[2-(4-methylphenyl)-1,3-thiazol-4-yl]methyl}propanamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.

    Industry: Utilized in the development of new materials, agrochemicals, and pharmaceuticals.

Mechanism of Action

The mechanism of action of 2-(2-chlorophenoxy)-N-{[2-(4-methylphenyl)-1,3-thiazol-4-yl]methyl}propanamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, inhibiting or activating their functions. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to its potential anticancer effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(2-chlorophenoxy)-N-{[2-(4-methylphenyl)-1,3-thiazol-4-yl]methyl}propanamide stands out due to its unique combination of functional groups, which confer distinct chemical reactivity and biological activity. Its structure allows for versatile modifications, making it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C20H19ClN2O2S

Molecular Weight

386.9 g/mol

IUPAC Name

2-(2-chlorophenoxy)-N-[[2-(4-methylphenyl)-1,3-thiazol-4-yl]methyl]propanamide

InChI

InChI=1S/C20H19ClN2O2S/c1-13-7-9-15(10-8-13)20-23-16(12-26-20)11-22-19(24)14(2)25-18-6-4-3-5-17(18)21/h3-10,12,14H,11H2,1-2H3,(H,22,24)

InChI Key

ADIQKPRYPQXDRX-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C2=NC(=CS2)CNC(=O)C(C)OC3=CC=CC=C3Cl

Origin of Product

United States

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